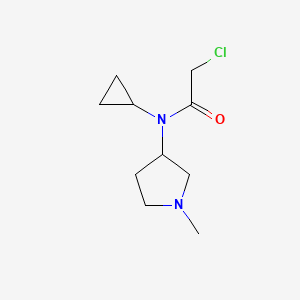

2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Description

2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide (CAS: 1353986-60-3) is a chloroacetamide derivative characterized by a cyclopropyl group, a methyl-substituted pyrrolidine ring, and a reactive chloroacetamide backbone. Its synthesis and availability have been noted in supplier catalogs (e.g., Hairui Chem, CymitQuimica), though commercial availability is currently listed as "discontinued" . The pyrrolidine moiety and cyclopropyl group suggest enhanced metabolic stability and receptor-binding capabilities compared to simpler acetamides, making it a candidate for targeted drug design or pesticidal applications .

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPXAUGOSMHARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide, identified by CAS number 1353972-46-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 230.73 g/mol. The compound features a chloro group, a cyclopropyl moiety, and a pyrrolidine derivative which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including compounds similar to this compound. In vitro tests have shown that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Pyrrolidine Derivative | Escherichia coli | 0.025 |

| Another Pyrrolidine Compound | Candida albicans | 0.0048 |

The mechanism by which this compound exerts its biological effects is likely linked to its structural components. The presence of the chloro group may enhance lipophilicity, facilitating membrane penetration and interaction with bacterial cell walls or membranes.

Study on Antibacterial Properties

A study published in a peer-reviewed journal investigated the antibacterial properties of various pyrrolidine derivatives, including those structurally related to our compound of interest. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

In this study, the compound was tested against several strains, showing promising results particularly against Gram-positive bacteria.

Cytotoxicity Studies

Another research avenue explored the cytotoxic effects of similar compounds on cancer cell lines. It was found that certain derivatives led to significant reductions in cell viability at micromolar concentrations, suggesting potential applications in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrrolidine derivatives indicate that modifications to the cyclopropyl and chloro groups can significantly influence biological activity. For example:

- Cyclopropyl Group : Variations in size or substitution patterns can affect binding affinity to target proteins.

- Chloro Substitution : The position and nature of halogen substitutions are critical for enhancing antimicrobial potency.

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Cyclopropyl Size | Increased size reduces activity |

| Chloro Position | Ortho substitution enhances potency |

Comparison with Similar Compounds

Key Structural Differences :

Pharmaceutical Analogues with Modified Backbones

- 2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide: This derivative, tested for cytotoxicity, replaces the cyclopropyl-pyrrolidine group with a morpholinosulfonyl-phenyl moiety. It demonstrated moderate activity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, suggesting that the sulfonyl group enhances solubility but may reduce membrane permeability compared to heterocyclic substituents .

- 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide: A Fluorochem-listed analogue with a piperidine ring instead of pyrrolidine. Piperidine’s larger ring size may influence conformational flexibility and receptor binding .

Key Functional Insights :

- Pyrrolidine vs. Piperidine: The smaller pyrrolidine ring in the target compound may confer tighter binding to enzymes or receptors due to reduced steric hindrance .

- Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation, a feature absent in morpholine- or phenyl-substituted analogues .

Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Application |

|---|---|---|---|

| Target Compound | ~216.7 (calculated) | Cyclopropyl, methyl-pyrrolidine | Pharmaceutical R&D |

| Alachlor | 269.8 | Diethylphenyl, methoxymethyl | Herbicide |

| 2-Chloro-N-(2,2-dimethylpropyl)acetamide | 179.7 | Dimethylpropyl | Intermediate |

| 2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide | 332.8 | Morpholinosulfonyl-phenyl | Anticancer research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.